1,3-Diphenyltetramethoxydisiloxane
Description
Contextualization of Organosilicon Compounds in Advanced Chemical Synthesis
Organosilicon compounds, characterized by the presence of carbon-silicon (C-Si) bonds, are pivotal in modern chemical synthesis due to their unique properties and reactivity. wikipedia.orgresearchgate.net The utility of these compounds stems from fundamental differences between silicon and carbon. The C-Si bond is longer and weaker than a C-C bond, while the silicon-oxygen (Si-O) bond is significantly stronger than a carbon-oxygen (C-O) bond. encyclopedia.pub This inherent strength of the Si-O bond is a driving force in many organic reactions, including the Brook rearrangement and Peterson olefination. encyclopedia.pub
Silicon's lower electronegativity compared to carbon (1.90 for Si vs. 2.55 for C) makes the C-Si bond polarized towards the carbon atom. wikipedia.org Furthermore, silicon's ability to stabilize a positive charge at a beta-position (the β-silicon effect) has significant implications for reaction control and stereoselectivity. encyclopedia.pub In advanced synthesis, organosilicon moieties are widely employed as protecting groups for reactive functional groups like alcohols, amines, and carboxylic acids. shinetsusilicone-global.comias.ac.in By converting these groups into silyl (B83357) ethers or other derivatives, their reactivity is temporarily masked, allowing for selective transformations on other parts of a complex molecule. shinetsusilicone-global.com These silyl groups can typically be removed under mild conditions. shinetsusilicone-global.com Beyond protection, organosilicon reagents serve as crucial intermediates in the creation of new C-C bonds and are integral to the synthesis of advanced materials like silicones, which exhibit high thermal stability and flexibility. researchgate.net
Structural Classification and Nomenclature of Disiloxane (B77578) Derivatives
Disiloxanes are a class of siloxanes featuring a single Si-O-Si linkage. wikipedia.orgwikipedia.org Siloxanes are named based on the parent hydride, with prefixes indicating the number of silicon atoms, such as disiloxane, trisiloxane, and so on. acdlabs.comiupac.org The substituents on the silicon atoms are then specified.
The structure of disiloxane derivatives can be generalized as R₃Si-O-SiR₃, where 'R' represents organic or other functional groups. wikipedia.org The nomenclature for these compounds follows systematic IUPAC rules. The positions of the substituents on the silicon atoms are indicated by numbers, starting from one end of the disiloxane chain.
For the compound 1,3-Diphenyltetramethoxydisiloxane , the name is deconstructed as follows:
Disiloxane : Indicates the core structure of two silicon atoms linked by an oxygen atom (Si-O-Si).
1,3-Diphenyl : Specifies that one phenyl group (-C₆H₅) is attached to the first silicon atom (position 1) and one phenyl group is attached to the second silicon atom (position 3 of the Si-O-Si backbone).
tetramethoxy : Denotes the presence of four methoxy (B1213986) groups (-OCH₃). As the phenyl groups occupy one position on each silicon, the remaining two positions on each silicon are occupied by methoxy groups, totaling four.
Therefore, the structure consists of two silicon atoms, each bonded to one phenyl group and two methoxy groups, and bridged by an oxygen atom. Symmetrically and unsymmetrically functionalized disiloxanes can be synthesized, creating a wide array of compounds with tailored properties for specific applications. nih.gov
Rationale for Academic Investigation of this compound
The academic interest in this compound stems from its unique hybrid structure, which combines features that impart both stability and reactivity. This makes it a valuable precursor and building block in materials science and polymer chemistry.
The key drivers for its investigation include:
Precursor for Hybrid Materials : The compound serves as a model precursor in sol-gel processes. tekstilec.siresearchgate.net The methoxy groups are susceptible to hydrolysis and condensation reactions, which is the fundamental chemistry of the sol-gel method for forming stable inorganic networks (silica) under mild conditions. researchgate.net
Controlled Reactivity : The presence of methoxy groups provides reactive sites for forming larger polysiloxane structures. The rate of hydrolysis of alkoxysilanes is influenced by factors like the size of the alkoxy group and the pH of the medium, allowing for controlled polymerization. researchgate.net
Enhanced Thermal Stability : The phenyl groups attached to the silicon atoms are known to significantly increase the thermal stability of the resulting polymers compared to their alkyl-substituted counterparts. mdpi.comrsc.org This property is highly desirable for creating materials that can withstand high temperatures.
Tailoring Polymer Properties : As a difunctional monomer, this compound can be used to introduce specific properties into silicone polymers. It can be incorporated into copolymers to modify characteristics such as refractive index and mechanical strength. mdpi.comsemanticscholar.org Researchers investigate such compounds to create polymers with precisely controlled architectures, for example, block copolymers with distinct self-assembly behaviors. acs.org
The combination of hydrolytically sensitive methoxy groups and thermally stabilizing phenyl groups makes this compound a versatile tool for synthesizing advanced materials with tailored thermal and optical properties. rsc.org
Compound Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | [dimethoxy(phenyl)silyl]oxy-dimethoxy-phenylsilane |
| Molecular Formula | C₁₆H₂₂O₅Si₂ |
| Molecular Weight | 366.51 g/mol |
| CAS Number | 17938-09-9 |
Table 2: Bond Properties Relevant to Organosilicon Chemistry
| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |
|---|---|---|
| Si-C | 186 | 451 |
| C-C | 154 | 607 |
| Si-O | 163 | 809 |
| C-O | 142 | 538 |
Data sourced from encyclopedia.pub
Structure
3D Structure
Properties
IUPAC Name |
[dimethoxy(phenyl)silyl]oxy-dimethoxy-phenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5Si2/c1-17-22(18-2,15-11-7-5-8-12-15)21-23(19-3,20-4)16-13-9-6-10-14-16/h5-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCVBXQGWAXUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC=C1)(OC)O[Si](C2=CC=CC=C2)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90561357 | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-diphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17938-09-9 | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-diphenyldisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17938-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3-Tetramethoxy-1,3-diphenyldisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90561357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disiloxane, 1,1,3,3-tetramethoxy-1,3-diphenyl | |
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Advanced Synthetic Methodologies for 1,3 Diphenyltetramethoxydisiloxane
Established Routes via Hydrolysis and Condensation Reactions
The traditional and most common methods for synthesizing 1,3-Diphenyltetramethoxydisiloxane rely on a two-stage process involving the hydrolysis of suitable precursors followed by a controlled condensation reaction.
The initial step in this synthetic pathway is the formation of silanol (B1196071) intermediates through the carefully controlled hydrolysis of reactive silane (B1218182) precursors. A primary precursor for this process is dichlorophenylsilane. acs.org The reaction involves the substitution of chlorine atoms with methoxy (B1213986) groups from a reagent like methanol (B129727). To achieve the desired tetramethoxy configuration, precise stoichiometric control is essential. acs.org Typically, a molar ratio of 1:4 between the chlorosilane precursor and methanol is used to ensure complete substitution, often with an excess of methanol to drive the reaction to completion. acs.org The hydrolysis must be conducted under anhydrous conditions to prevent premature and uncontrolled condensation, which can lead to the formation of unwanted oligomers and polymers. acs.org
Another key intermediate, diphenylsilanediol (B146891), is synthesized through the hydrolysis of diphenyldichlorosilane. acs.org This reaction can be carried out in a water-ether biphasic system, where heating the mixture to approximately 60°C for a couple of hours can yield the diol with high efficiency. acs.org The progress of these hydrolysis reactions is often monitored using spectroscopic techniques like 29Si NMR to track the incorporation of methoxy or hydroxyl groups. acs.org
Following hydrolysis, the generated silanol or methoxysilane (B1618054) intermediates undergo a condensation reaction to form the target disiloxane (B77578). This step is critical as it determines the final product structure and purity. The condensation can be catalyzed by either acids or bases, with the choice of catalyst significantly influencing the reaction pathway and rate. researchgate.netunm.edu
Acid-catalyzed condensation, for instance, can involve combining diphenylsilanediol with a methoxy-source like tetramethoxysilane (B109134) in the presence of hydrochloric acid (HCl). acs.org The mechanism proceeds via the protonation of a silanol group, making it a better leaving group (water), followed by a nucleophilic attack from another silanol or methoxysilane molecule. unm.eduadhesivesmag.com The concentration of the acid catalyst is a critical parameter; studies on the related hydrolysis-condensation of phenyltrichlorosilane (B1630512) show that HCl concentration significantly impacts reaction rates and product distribution. researchgate.net Inappropriate catalyst levels can promote competing side reactions, such as the formation of cyclic siloxanes (e.g., cyclotetrasiloxanes) instead of the desired linear disiloxane. researchgate.netnih.gov Removing water, often through azeotropic distillation, is a common strategy to shift the equilibrium towards the product and enhance yields. acs.org
Base-catalyzed condensation proceeds through a different mechanism, typically involving the deprotonation of a silanol to form a more reactive silanolate anion, which then attacks another silicon center. researchgate.netunm.edu Pathway control in both acidic and basic conditions requires careful management of temperature, stoichiometry, and catalyst concentration to minimize the formation of higher molecular weight oligomers and cyclic byproducts. acs.orgresearchgate.net
Catalytic Approaches in this compound Synthesis
Catalysis is central to the efficient synthesis of this compound, enabling reactions under milder conditions and offering greater control over product selectivity. Both homogeneous and heterogeneous catalytic systems have been explored.
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in siloxane synthesis. Simple Brønsted acids like HCl and bases such as potassium hydroxide (B78521) (KOH) are effective and common choices. acs.org Lewis acids have also been shown to be highly active catalysts for silanol polycondensation, with their activity influenced by the metal cation's acidity and the nature of the coordinating ligands. acs.org
Organotin compounds, such as dibutyltin (B87310) dilaurate or stannous octoate, represent another important class of homogeneous catalysts for silicone chemistry. reaxis.comgelest.com The mechanism often involves the formation of an organotin silanolate intermediate, which readily reacts with other silanol groups to form the siloxane bond and regenerate the catalyst. adhesivesmag.com More complex systems, such as homoconjugated acids (a complex of an acid and a base), have been investigated as highly active catalysts for silanol polycondensation that can selectively activate silanols over the siloxane backbone, thereby minimizing the formation of cyclic byproducts. nih.gov
Heterogeneous catalysts offer significant advantages, including easier separation from the reaction mixture, potential for reuse, and improved thermal stability. Their exploration in siloxane synthesis is an active area of research. Solid acid catalysts, in particular, are promising candidates for condensation reactions.
Zeolites, which are microporous aluminosilicates, are well-known solid acid catalysts. Their defined pore structures and high surface areas can provide shape selectivity and enhance catalytic activity. While much of the research on zeolites in the context of siloxanes has focused on their use as adsorbents for removing siloxane contaminants from gas or water streams, their intrinsic acidic properties make them potential catalysts for condensation. acs.orgrsc.org Pure silica (B1680970) zeolites, known for their hydrophobicity and structural stability, could theoretically be employed to catalyze the condensation of silanols while minimizing side reactions involving water. bohrium.com
Another approach involves immobilizing transition metal catalysts on solid supports. Polysiloxanes themselves can be used as supports for metal complexes of rhodium or palladium, creating a hybrid system where the catalytic center is heterogenized. icm.edu.plresearchgate.net While these supported catalysts are often developed for reactions like hydrosilylation or cross-coupling, the principle of immobilizing an active species on a solid support is applicable to condensation catalysis, potentially leading to more robust and recyclable catalytic systems. icm.edu.plgoogle.com
Exploration of Novel Synthetic Strategies
Beyond traditional methods, research into novel synthetic strategies aims to improve efficiency, scalability, and environmental footprint. One such innovative approach is the use of mechano-chemistry. A simple, one-pot, and high-yielding synthesis for the related compound 1,3-diphenyldisiloxane has been developed using ball-milling. google.comresearchgate.net This procedure is highly scalable and efficient, significantly reducing reaction times compared to conventional methods. researchgate.net The process involves the copper-catalyzed reaction of phenylsilane (B129415) in a ball mill, demonstrating a convenient route from widely available commercial silanes. google.comresearchgate.net Adapting such solvent-free or solvent-minimized mechano-chemical methods for the synthesis of this compound could offer substantial economic and environmental benefits.
Data Tables
Table 1: Comparative Analysis of Synthetic Methods for Disiloxanes
| Method | Key Precursors | Typical Catalyst | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|---|
| Chlorosilane Hydrolysis & Condensation acs.org | Dichlorophenylsilane, Methanol | Hydrochloric Acid (HCl) | ~85% | ~90% | Scalable, minimal byproducts | Requires anhydrous conditions, risk of oligomerization |
| Silanol Condensation acs.org | Diphenylsilanediol, Tetramethoxysilane | Hydrochloric Acid (HCl) | ~78% | ~88% | High functional group tolerance | Competing oligomerization requires strict control |
Table 2: List of Chemical Compounds
| Compound Name | Molecular Formula | Role/Mention |
|---|---|---|
| This compound | C₁₆H₂₂O₅Si₂ | Target Compound |
| Dichlorophenylsilane | C₆H₅Cl₂Si | Precursor |
| Methanol | CH₄O | Reagent |
| Diphenylsilanediol | C₁₂H₁₂O₂Si | Intermediate |
| Diphenyldichlorosilane | C₁₂H₁₀Cl₂Si | Precursor |
| Tetramethoxysilane | C₄H₁₂O₄Si | Reagent |
| Hydrochloric Acid | HCl | Catalyst |
| Potassium Hydroxide | KOH | Catalyst |
| Phenyltrichlorosilane | C₆H₅Cl₃Si | Precursor |
| 1,3-diphenyldisiloxane | C₁₂H₁₄OSi₂ | Related Compound |
| Phenylsilane | C₆H₆Si | Precursor |
| Copper(II) Chloride | CuCl₂ | Catalyst |
| Dibutyltin Dilaurate | C₃₂H₆₄O₄Sn | Catalyst |
| Stannous Octoate | C₁₆H₃₀O₄Sn | Catalyst |
| Rhodium | Rh | Catalyst Metal |
Telomerization Techniques for Related Disiloxanes
Telomerization is a polymerization process where a chain transfer agent, or "telogen," limits the length of the polymer chain, resulting in oligomers of low molecular weight. In the context of siloxane chemistry, this can be adapted to synthesize short-chain structures like disiloxanes. The synthesis of disiloxanes directly from hydrosilanes or via the coupling of silanes and silanols can be viewed as a telomerization-like reaction, where the formation of the dimer is the targeted outcome.
Catalytic dehydrocoupling is a key strategy for forming Si-O-Si bonds. This method avoids the generation of stoichiometric byproducts often seen in traditional condensation reactions. Recent research has highlighted several effective catalytic systems for the synthesis of disiloxanes from silanes. For instance, the air-stable catalyst (C₆F₅)₃B(OH₂) has been shown to effectively promote the synthesis of disiloxanes from tertiary hydrosilanes with high conversion rates. frontiersin.org This reaction proceeds under mild conditions with low catalyst loading. frontiersin.org The mechanism involves the generation of a silanol intermediate from the hydrosilane, which then undergoes a dehydrocoupling reaction with another hydrosilane molecule to yield the disiloxane. frontiersin.org
Cobalt-based catalysts, in the presence of a base like potassium tert-butoxide (KOtBu), also facilitate the synthesis of unsymmetrical disiloxanes from the reaction of a silanol and a hydrosilane at room temperature. doi.org Other approaches include the use of indium(III) bromide, which catalyzes the air oxidation of hydrosilanes to form symmetrical disiloxanes. frontiersin.org These methods offer efficient routes to disiloxanes, which are fundamental building blocks for more complex silicone materials.
Table 1: Catalytic Systems for Disiloxane Synthesis
| Catalyst System | Reactants | Product Type | Key Features |
|---|---|---|---|
| (C₆F₅)₃B(OH₂) | Hydrosilane (e.g., Et₃SiH, PhMe₂SiH) + H₂O | Symmetrical Disiloxane | Air-stable catalyst, mild conditions, low catalyst loading, recyclable. frontiersin.org |
| Cobalt Complex + KOtBu | Silanol + Hydrosilane | Unsymmetrical Disiloxane | Effective for unsymmetrical products, occurs at room temperature. doi.org |
| Indium(III) Bromide | Hydrosilane + Air | Symmetrical Disiloxane | Lewis acid-catalyzed air oxidation. frontiersin.org |
| Palladium (e.g., Pd(P(t-Bu)₃)₂) | 1,1,3,3-Tetramethyldisiloxane + Aryl Iodide | Symmetrical Arylated Disiloxane | Palladium-catalyzed double arylation. rsc.org |
Stereochemical Control in Disiloxane Formation
Controlling the three-dimensional arrangement of substituents around a silicon atom is a significant challenge in organosilicon chemistry. The development of stereoselective methods to create silicon-stereogenic centers is crucial for applications in chiral catalysis and materials science. The formation of a disiloxane from a chiral silanol can proceed with a high degree of stereospecificity, meaning the stereochemistry of the product is directly dependent on the stereochemistry of the reactant.
Research has demonstrated that silicon-stereogenic aminosilanols can be isolated with excellent diastereomeric purity. researchgate.net These stable chiral silanols serve as valuable precursors for stereospecific transformations. researchgate.net For example, the reaction of a chiral silanol with hexamethyldisilazane (B44280) (hmds) or via its lithium-siloxide intermediate can produce the corresponding disiloxane with retention of the silicon atom's configuration. researchgate.net This demonstrates a clean and stereospecific pathway for the formation of the Si-O-Si bond. researchgate.net
Intramolecular cyclizations of homoallylic silanols have also been shown to be highly stereospecific. nih.gov While this applies to the formation of cyclic siloxanes, the principles of controlling the stereochemical outcome during the nucleophilic attack of a silanol onto an electrophilic center are broadly relevant. Such reactions add to the toolbox for creating complex molecules with multiple stereocenters, including protected 1,3-diols. nih.gov The ability to convert silanes into silanols stereospecifically, and then to couple these silanols to form disiloxanes without loss of stereochemical integrity, is a key advancement in the synthesis of chiral organosilicon compounds. acs.org
Table 2: Examples of Stereospecific Disiloxane Formation
| Precursor | Reagent/Method | Stereochemical Outcome | Reference |
|---|---|---|---|
| Silicon-stereogenic aminosilanol | Hexamethyldisilazane (hmds) | Stereospecific formation of the corresponding siloxane. researchgate.net | researchgate.net |
| Silicon-stereogenic aminosilanol | Conversion to lithium-siloxide, then reaction | Stereospecific formation of the corresponding siloxane. researchgate.net | researchgate.net |
| Homoallylic silanols | Intramolecular reaction with Pd π-allyl species | Perfectly stereospecific cyclization to form dioxasilinanes. nih.gov | nih.gov |
Methodologies for Purification and Isolation in Organosiloxane Synthesis
The purification and isolation of organosiloxane products are critical steps to ensure that the final material meets the required specifications for its intended application. The choice of purification method depends on the physical properties of the target compound, such as its boiling point and polarity, as well as the nature of the impurities.
Fractional Distillation under Reduced Pressure (Vacuum Distillation)
For high-boiling and thermally sensitive compounds like many organosiloxanes, distillation at atmospheric pressure can lead to decomposition. wikipedia.org Vacuum distillation lowers the boiling point of compounds, allowing for their purification at lower temperatures. wikipedia.org This technique is particularly useful for separating liquids with close boiling points, a process known as fractional distillation. teledynelabs.com The efficiency of fractional distillation is enhanced by using a fractionating column, which provides a large surface area for repeated vaporization-condensation cycles, equivalent to many simple distillations. nih.gov For the purification of toluenediamine mixtures, which have boiling points in a similar range to some phenyl-substituted siloxanes, pressures between 10-120 mm Hg and high reflux ratios are employed to achieve good separation. google.com The optimization of parameters such as feed volume, reflux ratio, and pressure is crucial for maximizing the purity of the collected fractions. researchgate.net
Chromatographic Techniques
Chromatography is a powerful tool for the purification of a wide range of chemical compounds, including organosiloxanes.
Preparative High-Performance Liquid Chromatography (HPLC): This technique is used to isolate and purify significant quantities of a target compound from a mixture with high precision. teledynelabs.comwarwick.ac.uk It is widely used in the pharmaceutical and chemical industries for producing high-purity substances. warwick.ac.uk For organosilicon compounds, reversed-phase columns (e.g., C18) are often employed. nih.gov The purification of arylated disiloxanes has been achieved using preparative HPLC with an ODS (octadecylsilane) column. rsc.org
Column Chromatography: This is a standard laboratory technique for purifying compounds. For instance, siloxanol products have been isolated using flash column chromatography on silica gel with a mobile phase consisting of a mixture of hexanes and ethyl acetate (B1210297) (EtOAc). acs.org
Gas Chromatography (GC): While primarily an analytical technique for determining the purity of a sample, GC can provide valuable information for optimizing purification processes. It is used to analyze the composition of fractions collected during distillation. google.com
Table 3: Purification Methods for Organosiloxanes
| Technique | Principle | Application for Organosiloxanes | Example Conditions |
|---|---|---|---|
| Vacuum Fractional Distillation | Separation based on boiling point differences at reduced pressure. | Purification of high-boiling, thermally sensitive organosiloxanes. | Pressure: 10-70 mmHg; high reflux ratio (e.g., >15:1). google.com |
| Preparative HPLC | Separation based on differential partitioning between a mobile and stationary phase. | Isolation of high-purity organosiloxanes for research or specialized applications. teledynelabs.comwarwick.ac.uk | Stationary Phase: C18/ODS; Mobile Phase: Acetonitrile/Water gradients. rsc.orgnih.gov |
| Column Chromatography | Separation based on polarity, using a solid stationary phase and a liquid mobile phase. | Laboratory-scale purification of reaction mixtures. | Stationary Phase: Silica Gel; Mobile Phase: Hexanes/Ethyl Acetate mixtures. acs.org |
Chemical Reactivity and Transformation Mechanisms of 1,3 Diphenyltetramethoxydisiloxane
Substitution and Functionalization Reactions
Beyond hydrolysis and condensation, the methoxy (B1213986) groups of 1,3-diphenyltetramethoxydisiloxane can be displaced by other functional groups, allowing for the synthesis of new, tailored organosilicon compounds.
The displacement of the methoxy groups typically proceeds through a nucleophilic substitution reaction at the silicon center (Sₙ2-Si). In this mechanism, a nucleophile attacks the electrophilic silicon atom, forming a transient, high-energy pentavalent intermediate or transition state. nih.gov The stability of this intermediate is influenced by the nature of the nucleophile and the other substituents on the silicon atom. The phenyl groups, with their steric bulk and electronic properties, play a significant role in modulating the reactivity of the silicon center. The reaction concludes with the departure of the methoxy group as a leaving group (e.g., as a methoxide (B1231860) ion or methanol).
Derivatization allows for the precise tuning of the molecule's properties for specific applications. Various reagents can be employed to replace the methoxy groups and introduce new functionalities.
Reaction with Grignard Reagents : Phenylmagnesium bromide or other Grignard reagents can be used to replace Si-H bonds in precursor molecules, followed by hydrolysis with methanol (B129727) to introduce methoxy groups. This general strategy can be adapted to displace methoxy groups with other alkyl or aryl groups, creating new Si-C bonds.
Substitution with other Nucleophiles : Halides or other alkoxides can act as nucleophiles to displace the methoxy groups, yielding new functionalized disiloxanes.
Coupling Reactions : Catalytic systems, such as those involving Ge(II) complexes, can promote coupling reactions between alkoxysilanes and other molecules, leading to the formation of siloxane bonds under specific conditions, often involving aldehydes or ketones as promoters. mdpi.commdpi.com
The table below outlines some derivatization strategies applicable to alkoxysilanes.
| Strategy | Reagent Type | Resulting Bond | Purpose |
|---|---|---|---|
| Organometallic Substitution | Grignard Reagents (R-MgX) | Si-C | Introduction of new organic (alkyl/aryl) side chains. |
| Nucleophilic Substitution | Halides (X⁻), Alkoxides (RO⁻) | Si-X, Si-OR | Modification of reactivity and physical properties. |
| Catalytic Coupling | Hydrosilanes (with catalyst) | Si-O-Si | Controlled synthesis of specific oligomers or copolymers. researchgate.net |
Investigation of Reaction Intermediates and Transition States
The chemical transformations of this compound proceed through a series of short-lived reaction intermediates and high-energy transition states. While direct observation is challenging, their existence is inferred from kinetic data and computational modeling. researchgate.netnih.gov
Reaction Intermediates : The primary intermediates in the hydrolysis and condensation reactions are silanols (Ph(CH₃O)Si(OH)-O-Si(OH)(OCH₃)Ph). These species are generally unstable and readily condense. gelest.comresearchgate.net In substitution reactions, the initial adduct formed between the silicon atom and the attacking nucleophile can also be considered a key intermediate.
Transition States : The hydrolysis, condensation, and substitution reactions are believed to involve hypervalent silicon species in their transition states. nih.gov
In base-catalyzed hydrolysis or nucleophilic substitution, a penta-coordinate silicon transition state (or a short-lived intermediate) is formed as the nucleophile attacks the silicon center. nih.gov
In acid-catalyzed hydrolysis, the transition state involves the interaction of a protonated silane (B1218182) with a water molecule. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), are instrumental in modeling these transient species. mdpi.comnih.gov Such calculations can determine the geometries and energies of intermediates and transition states, helping to elucidate the most favorable reaction pathways and explain observed kinetic data. nih.gov For example, calculations on related systems have helped map the multi-step mechanisms of bond formation and rearrangement. nih.gov
Role As a Precursor in Advanced Materials Science and Engineering
Application in Sol-Gel Chemistry and Hybrid Material Fabrication
The sol-gel process is a versatile, low-temperature chemical method for synthesizing cross-linked, silica-based, and organic-inorganic hybrid materials with controlled structures. mdpi.com Within this field, 1,3-Diphenyltetramethoxydisiloxane is a valuable precursor due to the high reactivity of its methoxy (B1213986) groups in hydrolysis and condensation reactions, which are the cornerstone of sol-gel chemistry. The synthesis of organic-inorganic materials through this method offers significant advantages, including mild processing conditions and the ability to produce materials with high purity, homogeneity, and unique multifunctional properties. mdpi.com
The formation of a stable colloidal suspension (a sol) that evolves into a gel is the essence of the sol-gel process. This transition is governed by two primary reactions: hydrolysis and condensation. nih.gov this compound plays a crucial role in these dynamics.
Hydrolysis: The process begins with the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atoms in the presence of water. This reaction, often catalyzed by an acid or base, replaces the methoxy groups with hydroxyl groups (silanols, Si-OH). mdpi.com The hydrolytic reactivity of the methoxy groups makes compounds like this compound highly effective precursors in sol-gel processes.
Condensation: Following hydrolysis, the newly formed silanol (B1196071) groups undergo condensation reactions with other silanols or remaining methoxy groups. This process eliminates water or methanol (B129727) and forms stable silicon-oxygen-silicon (Si-O-Si) bonds, which constitute the backbone of the inorganic network. mdpi.commdpi.com As these condensation reactions continue, oligomers form and cross-link, eventually creating a three-dimensional gel structure. mdpi.com
The kinetics of these reactions, and thus the properties of the resulting gel, can be precisely controlled by adjusting parameters such as the catalyst type, water-to-precursor molar ratio, and temperature. mdpi.com The phenyl groups on the precursor molecule also influence its reactivity and the spatial arrangement of the forming network.
Table 1: Key Factors Influencing Sol-Gel Dynamics
| Parameter | Influence on Sol-Gel Process | Research Finding |
| Precursor Structure | The nature of hydrolyzable (e.g., methoxy) and organic (e.g., phenyl) groups dictates reactivity and network properties. | Methoxy groups enhance hydrolytic reactivity, which is crucial for sol-gel applications. |
| Catalyst (pH) | The type of catalyst (acid or base) significantly affects the rates of hydrolysis and condensation, influencing the final structure. mdpi.com | The mechanisms of hydrolysis and condensation are highly dependent on the pH of the reaction environment. mdpi.com |
| Temperature | Higher temperatures can accelerate reaction rates and increase the degree of condensation and dimensionality of the hybrid network. mdpi.com | Polysiloxane hybrids synthesized at 65 °C showed higher condensation degrees (>80%) compared to those made at room temperature (<75%). mdpi.com |
| Water/Precursor Ratio | This molar ratio controls the extent of the hydrolysis reaction, which in turn affects the degree of cross-linking in the final gel. mdpi.com | Precise control over the water-to-silane molar ratio is a key parameter in tailoring coating properties. mdpi.com |
This table is generated based on data from the text and is for illustrative purposes.
Organic-inorganic hybrid materials combine the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic glasses (e.g., thermal stability, mechanical resistance). sol-gel.netresearchgate.net this compound is an exemplary precursor for creating these materials, as it contains both organic and inorganic moieties within a single molecule.
The sol-gel process facilitates the creation of a chemically hybridized, dense co-network of organic and inorganic components. sol-gel.netresearchgate.net When this compound is used, the Si-O-Si backbone and the methoxy groups that hydrolyze and condense form the inorganic silica-based network. Simultaneously, the non-hydrolyzable phenyl groups are incorporated into this structure, imparting organic characteristics to the final material. This integration at the molecular level allows for the design of materials with unique combinations of properties that are not achievable by simply mixing organic and inorganic components. mdpi.com
The final nanostructure and morphology of a sol-gel derived material are critical to its performance. These characteristics are heavily influenced by the choice of precursor and the reaction conditions. mdpi.com The use of this compound offers a route to control these features.
The bulky phenyl groups attached to the silicon atoms introduce steric hindrance during the condensation process. This steric effect influences how the primary silica (B1680970) nanoparticles, formed early in the process, agglomerate to form the gel network. rsc.org This, in turn, dictates the size and distribution of the nanopores, which are essentially the interstitial spaces between these nanoparticles. rsc.org By carefully selecting the precursor and managing sol-gel parameters, it is possible to tailor the nanoporous network to create materials for specific applications, such as enhanced tissue regeneration or controlled drug delivery. rsc.org
The sol-gel method is also employed to synthesize advanced catalytic systems, often by creating a porous inorganic support material on which catalytically active species, like metal nanoparticles, are dispersed. chemrxiv.org this compound can be used as a precursor to build the silica support for these catalysts.
The properties of the support material can significantly impact the performance of the catalyst. By incorporating this compound into the sol-gel synthesis, a silica support functionalized with phenyl groups is created. These organic groups can alter the surface properties of the support, for instance, by increasing its hydrophobicity. This modification can enhance the interaction between the support and specific reactants or stabilize the dispersed catalytic nanoparticles, leading to improved catalytic activity and selectivity. chemrxiv.org For example, research has shown that using a mercapto-silane stabilizer during a sol-gel process is key to controlling the formation of small, highly dispersed gold nanoparticles on a silica support, resulting in a superior catalyst. chemrxiv.org
Polymer Chemistry and Siloxane-Based Polymer Systems
Polysiloxanes, commonly known as silicones, are polymers featuring a silicon-oxygen backbone. They are valued for their high thermal stability, flexibility at low temperatures, and chemical inertness. This compound serves as a valuable monomer or building block for creating functionalized polysiloxanes.
This compound can be incorporated into longer polysiloxane chains through polycondensation reactions. The reactive methoxy groups at either end of the molecule can react with other silane (B1218182) monomers (such as silanols) to extend the Si-O-Si backbone.
This process results in a polysiloxane polymer where phenyl groups are regularly attached to the main chain. The inclusion of these bulky, rigid phenyl groups modifies the properties of the resulting polymer compared to standard polysiloxanes like polydimethylsiloxane (B3030410) (PDMS). These modifications can include:
Increased thermal stability.
Altered solubility and surface energy.
Modified mechanical properties, such as increased rigidity.
The synthesis of such organofunctional polysiloxanes is a cornerstone of advanced silicone materials. rsc.org Methods like anionic ring-opening polymerization of cyclic siloxanes and subsequent modification are also used to create functional polysiloxane block copolymers. nih.gov The use of precursors like this compound in condensation polymerization provides a direct route to introduce specific functionalities onto the polymer backbone.
Function as a Crosslinking Agent in Polymer Composites
This compound serves as an effective crosslinking agent in the formulation of polymer composites, a function primarily attributable to the reactivity of its four methoxy groups. The crosslinking process is typically initiated through hydrolysis and condensation reactions.
The mechanism involves the hydrolysis of the methoxy groups (Si-OCH₃) in the presence of water, which leads to the formation of reactive silanol groups (Si-OH) and the release of methanol as a byproduct. These silanol groups are transient and highly reactive, readily undergoing condensation reactions with other silanol groups or with reactive functional groups on polymer chains (such as hydroxyl or carboxyl groups).
This condensation reaction forms stable siloxane bridges (Si-O-Si) that create a three-dimensional network structure within the polymer matrix. The incorporation of the diphenyl-substituted disiloxane (B77578) unit into this network imparts specific properties to the resulting composite material. The flexible siloxane backbone can improve the impact resistance and lower the glass transition temperature of the host polymer, while the bulky phenyl groups can enhance thermal stability and modify the material's refractive index. This ability to form a stable, covalently bonded network makes it a crucial component for curing silicone resins and modifying other polymer systems to enhance their mechanical and thermal properties.
Synthesis of Covalently Bonded Organic-Siloxane Hybrid Polymers
The synthesis of covalently bonded organic-siloxane hybrid polymers represents a significant area where this compound acts as a key precursor. These hybrid materials merge the desirable properties of both organic polymers (e.g., flexibility, processability) and inorganic siloxanes (e.g., thermal stability, chemical resistance) at the molecular level.
The sol-gel process is a widely employed method for creating these hybrids using this compound. mdpi.com The process begins with the hydrolysis of the methoxy groups, as described previously, to form silanol intermediates. These silanols can then co-condense with other polymerizable monomers or with pre-formed organic polymers that have reactive sites.
The result is a hybrid polymer where the organic and inorganic (siloxane) domains are linked by strong covalent bonds. The structure of this compound is particularly advantageous for this application. It inherently contains both inorganic (the Si-O-Si backbone) and organic (the phenyl groups) moieties. This dual nature facilitates molecular-level compatibility and covalent integration between the siloxane network and an organic polymer phase. The ability to control the hydrolysis and condensation reaction conditions allows for the precise design of nanostructured siloxane-organic hybrids with tailored properties. d-nb.info
Engineered Material Architectures from this compound
The unique combination of properties offered by this compound enables its use in the design of sophisticated material architectures with tailored functionalities.
Advanced Coating Formulations
In the field of advanced coatings, this compound is a valuable component for formulations requiring high thermal stability, excellent adhesion, and specific optical properties. The presence of phenyl groups attached to the silicon atoms is a key factor. Phenyl-substituted siloxanes are known to exhibit superior thermal stability compared to their methyl-substituted counterparts due to the energy required to break the Si-Phenyl bond. This makes coatings derived from them suitable for high-temperature applications.
Furthermore, the phenyl groups contribute to a higher refractive index. Polysiloxanes containing aryl groups, such as phenyl, can achieve a significantly higher refractive index than common polymers. google.comgoogle.com This property is highly sought after in optical applications, including anti-reflective coatings, encapsulants for light-emitting diodes (LEDs), and optical adhesives, where matching or tuning the refractive index is critical for performance. d-nb.infonih.gov The siloxane backbone itself provides flexibility, durability, and hydrophobicity, leading to coatings with excellent weather and chemical resistance.
Development of Functional Composites
Functional composites are materials designed to possess specific properties that enable them to perform a particular function, such as enhanced mechanical strength, thermal resistance, or specific electrical properties. This compound contributes to the development of such composites primarily by acting as a coupling agent or as a component in the matrix material.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 17938-09-9 |
| Molecular Formula | C₁₆H₂₂O₅Si₂ |
| Molecular Weight | 350.52 g/mol |
| Boiling Point | 140 °C |
| Appearance | Liquid |
| Key Structural Features | Disiloxane (Si-O-Si) backbone, two phenyl groups, four methoxy groups |
Table 2: Research Applications of this compound in Materials Science
| Application Area | Function | Resulting Material Properties |
| Polymer Composites | Crosslinking Agent | Enhanced thermal stability, improved mechanical strength, formation of 3D polymer networks. |
| Hybrid Polymers | Sol-Gel Precursor | Creation of covalently bonded organic-inorganic hybrids with tailored nanostructures. |
| Advanced Coatings | Resin Component / Additive | High thermal stability, high refractive index, chemical resistance, flexibility. |
| Functional Composites | Matrix Modifier / Coupling Agent | Improved thermomechanical properties, enhanced interfacial adhesion between filler and matrix. |
Advanced Spectroscopic and Computational Approaches to 1,3 Diphenyltetramethoxydisiloxane
Spectroscopic Probing of Molecular Structure and Reaction Pathways
Spectroscopic techniques are indispensable tools for the detailed characterization of molecular structures and for monitoring the progress of chemical reactions. For 1,3-Diphenyltetramethoxydisiloxane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), and Mass Spectrometry provides a comprehensive picture of its atomic arrangement and chemical behavior.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of this compound by providing information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ²⁹Si.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the arrangement of hydrogen atoms. For this compound, the phenyl protons typically resonate in the aromatic region, while the methoxy (B1213986) protons appear as a sharp singlet in the upfield region. The integration of these signals confirms the ratio of phenyl to methoxy protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The phenyl carbons exhibit multiple signals in the downfield aromatic region, while the methoxy carbon gives a distinct signal in the upfield region.
²⁹Si NMR Spectroscopy: ²⁹Si NMR is particularly informative for siloxane compounds as it directly probes the silicon environment. The chemical shift of the silicon atoms in this compound provides direct evidence of the Si-O-Si linkage and the nature of the substituents on the silicon atoms. The presence of a single resonance in the expected chemical shift range confirms the symmetric nature of the disiloxane (B77578) backbone.
Interactive Data Table: Typical NMR Chemical Shifts (δ, ppm) for Phenyl- and Methoxy-Substituted Siloxanes
| Nucleus | Phenyl Group | Methoxy Group | Si-CH₃ (for comparison) |
| ¹H | 7.2 - 7.8 | 3.4 - 3.6 | ~0.1 |
| ¹³C | 127 - 138 | 50 - 52 | -2 - 2 |
| ²⁹Si | -40 to -50 | - | -10 to -25 (for Si-O-Si) |
Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the siloxane.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" that is highly sensitive to its structure and bonding. These techniques are invaluable for identifying functional groups and for monitoring chemical transformations such as hydrolysis and condensation reactions.
Key Vibrational Modes:
Si-O-Si Stretching: The asymmetric stretching of the siloxane bond is a strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1000-1100 cm⁻¹. The corresponding symmetric stretch is often observed in the Raman spectrum.
Phenyl Group Vibrations: The phenyl groups give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.
Si-Phenyl Stretching: The stretching vibration of the Si-C bond attached to the phenyl group can be observed in the fingerprint region.
Methoxy Group Vibrations: The C-H stretching and bending vibrations of the methoxy groups are also present, as well as the Si-O(C) stretching modes.
The hydrolysis of the methoxy groups to form silanols (Si-OH) and subsequent condensation to form larger polysiloxane networks can be monitored by observing the appearance of a broad O-H stretching band (around 3200-3700 cm⁻¹) and changes in the Si-O-Si region of the spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| Si-O-Si asymm. stretch | ~1080 (strong) | - |
| Si-O-Si symm. stretch | - | ~500 (medium) |
| Phenyl C-H stretch | >3000 (medium) | >3000 (strong) |
| Phenyl C=C stretch | ~1590, ~1430 (medium) | ~1590, ~1000 (strong) |
| Methoxy C-H stretch | ~2950, ~2840 (medium) | ~2950, ~2840 (medium) |
| Si-O(CH₃) stretch | ~840 (strong) | ~840 (weak) |
Note: These are approximate frequencies and can be influenced by the physical state of the sample and intermolecular interactions.
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, MS can confirm its molecular formula and offer insights into the strength of its chemical bonds.
In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight. The fragmentation pattern is often complex but can reveal characteristic losses. Common fragmentation pathways for phenyl-substituted siloxanes include the cleavage of the Si-phenyl and Si-methoxy bonds. The loss of a phenyl group (C₆H₅) or a methoxy group (OCH₃) would result in significant fragment ions. Rearrangements involving the siloxane backbone can also occur. Analysis of these fragmentation patterns helps to piece together the structure of the original molecule. acs.orgnih.govnih.govresearchgate.netlibretexts.org
Theoretical Modeling and Simulation of Chemical Behavior
Computational chemistry provides a powerful lens to investigate the properties and reactivity of molecules at an atomic level, complementing experimental findings and providing insights that are often difficult to obtain through experiments alone.
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to study the electronic structure, geometry, and reactivity of this compound. rsc.orgacs.orgresearchgate.netnih.govacs.org These calculations can predict various molecular properties, including:
Optimized Geometry: DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing bond lengths and angles.
Electronic Properties: The distribution of electrons within the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and reactivity.
Reaction Mechanisms: DFT can be used to model reaction pathways, such as the hydrolysis of the methoxy groups. By calculating the energies of reactants, transition states, and products, the activation barriers and reaction thermodynamics can be determined. This provides a detailed understanding of how the reaction proceeds at a molecular level. Theoretical studies on the acid-catalyzed cleavage of the Si-O bond in siloxanes have shown that protonation of the siloxane oxygen significantly lowers the reaction barrier. acs.orgresearchgate.netacs.org
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.
Molecular Dynamics Simulations for Polymerization and Network Formation
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations are particularly useful for investigating dynamic processes such as polymerization and the formation of polysiloxane networks. aiche.orgmdpi.comnsf.gov
By simulating a system containing multiple molecules of this compound (and water, in the case of hydrolysis and condensation studies), researchers can observe:
Condensation Reactions: The step-by-step process of silanol (B1196071) condensation to form larger oligomers and polymers can be visualized.
Network Formation: As the polymerization proceeds, the simulations can reveal how the individual polymer chains interact and cross-link to form a three-dimensional network.
Structural Properties of the Polymer: MD simulations can provide information about the structure and properties of the resulting polysiloxane material, such as its density, chain flexibility, and the distribution of phenyl and methoxy groups. Studies on related poly(dimethyl-co-diphenyl)siloxane have shown that the incorporation of phenyl groups significantly impacts chain dynamics and relaxation. nsf.gov
These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. The accuracy of the MD simulation is highly dependent on the quality of the force field used.
Computational Design of Novel Disiloxane Derivatives: A Frontier in Materials Science
The exploration of new chemical compounds through computational methods is a burgeoning field. Techniques such as Density Functional Theory (DFT), molecular dynamics, and quantitative structure-property relationship (QSPR) models are powerful tools for predicting the properties of yet-to-be-synthesized molecules. These methods allow for the in silico screening of vast libraries of potential derivatives, saving significant time and resources compared to traditional experimental synthesis and characterization.
For a molecule like this compound, computational design would theoretically involve the systematic modification of its structure to enhance or introduce specific properties. This could include:
Modification of the Phenyl Groups: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) to the phenyl rings could modulate the electronic properties, thermal stability, and refractive index of the resulting derivatives.
Alteration of the Methoxy Groups: Replacing the methoxy groups with other alkoxy groups or functional moieties could influence the reactivity, solubility, and compatibility with other materials in composite applications.
Changes to the Disiloxane Backbone: While less common, modifications to the Si-O-Si linkage could be explored to alter the flexibility and thermal properties of the molecule.
The goal of such computational design would be to tailor novel disiloxane derivatives for specific high-performance applications, such as advanced dielectrics, optical materials with high refractive indices, or thermally stable polymers.
Despite the clear potential of these computational approaches, a thorough search of scientific databases and research publications did not yield specific studies detailing the computational design of novel derivatives based on this compound. While there is a wealth of information on the computational modeling of siloxanes in general, and even on the synthesis and properties of various functionalized disiloxanes, the focused in silico design of new molecules from this specific precursor with accompanying data tables of predicted properties remains elusive in the public domain.
This lack of available information prevents the creation of a detailed article with specific research findings and data tables as requested. The scientific community would greatly benefit from research in this specific area to unlock the full potential of this compound as a building block for next-generation materials.
Future Research Trajectories and Transformative Opportunities
Innovating Sustainable Synthetic Pathways
The future of chemical manufacturing is intrinsically linked to the development of sustainable and environmentally benign processes. For 1,3-Diphenyltetramethoxydisiloxane, research is anticipated to pivot from traditional synthesis methods towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources.
Current synthetic routes often rely on the hydrolysis of dichlorosilanes, which can generate corrosive byproducts. Future methodologies will likely focus on direct, one-pot syntheses and the use of less hazardous reagents. A key area of development will be the exploration of solvent-free or green solvent-based reaction systems. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the innovation of these new synthetic strategies. The goal is to develop scalable, cost-effective, and environmentally responsible methods for producing high-purity this compound.
Table 1: Comparison of Traditional vs. Future Sustainable Synthesis Strategies
| Feature | Traditional Synthesis | Future Sustainable Synthesis |
| Starting Materials | Chlorosilanes | Alkoxysilanes, Hydrosilanes |
| Solvents | Organic Solvents | Solvent-free, Water, Bio-solvents |
| Byproducts | HCl, Chlorinated Waste | Alcohols, Water |
| Energy Consumption | High Temperature & Pressure | Lower Temperature & Pressure |
| Catalysts | Homogeneous Metal Catalysts | Heterogeneous, Recyclable Catalysts |
Expanding the Scope of Material Applications
The versatility of this compound as a molecular building block opens up a vast landscape of potential material applications. Its ability to undergo hydrolysis and condensation reactions makes it an ideal candidate for the formation of sophisticated polymer networks and hybrid organic-inorganic materials through sol-gel processes.
Future applications are envisioned in high-performance sectors where materials with tailored properties are in demand. The incorporation of the phenyl groups imparts thermal stability and a high refractive index, making it a promising component for advanced optical materials, such as those used in light-emitting diodes (LEDs) and high-performance coatings. Furthermore, its role as a crosslinking agent can be exploited to create novel silicone elastomers and resins with enhanced mechanical and thermal properties for the aerospace and electronics industries. Research will likely focus on controlling the sol-gel process to create materials with precisely defined nano- and microstructures, leading to the development of functional materials with unique catalytic, separation, or biomedical capabilities.
Table 2: Potential High-Growth Application Areas for this compound
| Application Area | Potential Role of this compound | Desired Material Properties |
| Advanced Optics | Precursor for high refractive index hybrid glasses | Optical clarity, High refractive index, Thermal stability |
| Electronics | Encapsulant and dielectric material | Low dielectric constant, High thermal conductivity, Adhesion |
| High-Performance Coatings | Crosslinker for weather and corrosion-resistant coatings | Durability, UV resistance, Hydrophobicity |
| Biomaterials | Component in biocompatible and biodegradable materials | Biocompatibility, Controlled degradation, Mechanical strength |
Advanced In-Situ Characterization for Mechanistic Understanding
A profound understanding of the reaction mechanisms governing the transformation of this compound is crucial for controlling the structure and properties of the resulting materials. Future research will increasingly rely on advanced in-situ characterization techniques to monitor the hydrolysis and condensation reactions in real-time.
Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Small-Angle X-ray Scattering (SAXS) will provide unprecedented insights into the kinetics and structural evolution of the sol-gel process. By observing the formation and breaking of chemical bonds as they happen, researchers can elucidate the influence of various reaction parameters, such as pH, temperature, and catalyst type, on the final material architecture. This detailed mechanistic understanding will enable the rational design of synthetic protocols to produce materials with bespoke properties, moving from empirical optimization to a predictive science of material synthesis.
Table 3: Advanced In-Situ Characterization Techniques and Their Potential Insights
| Technique | Information Gained | Impact on Material Design |
| In-Situ NMR Spectroscopy | Identification of transient intermediates, Reaction kinetics | Precise control over polymer chain architecture |
| In-Situ FTIR Spectroscopy | Monitoring of functional group conversion | Optimization of reaction conditions for complete conversion |
| In-Situ SAXS/WAXS | Evolution of particle size, shape, and network structure | Tailoring of porosity and mechanical properties |
| In-Situ Raman Spectroscopy | Vibrational changes during polymerization | Understanding of crosslinking and network formation |
By pursuing these future research trajectories, the scientific community can unlock the full transformative potential of this compound, paving the way for the development of a new generation of sustainable and high-performance materials.
Q & A
Q. What are the established synthetic routes for 1,3-Diphenyltetramethoxydisiloxane, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves hydrosilylation or condensation reactions. For example, a two-step process may include:
Silane precursor preparation : Reacting dichlorosilanes with methanol to form methoxy-substituted intermediates.
Condensation : Using catalysts like KOH or Pt-based complexes to link siloxane units.
Optimization involves:
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (TLV: 5 ppm).
- PPE : Wear nitrile gloves and safety goggles; avoid latex due to permeability .
- Spill Management : Neutralize with sand or vermiculite; dispose as hazardous waste .
- Storage : Keep in amber glass under nitrogen at –20°C to prevent hydrolysis .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in spectroscopic data for this compound?
Methodological Answer: Discrepancies in NMR or IR data often arise from solvent effects or conformational flexibility. Strategies include:
- DFT Calculations : Predict chemical shifts (e.g., using B3LYP/6-31G* basis sets) to compare with experimental NMR .
- Molecular Dynamics Simulations : Model rotational barriers of Si-O-Si bonds to explain variable XRD torsional angles .
- Solvent Correction : Apply PCM (Polarizable Continuum Model) to adjust for dielectric effects in spectral predictions .
Q. What strategies mitigate hydrolysis and thermal degradation of this compound in polymer matrices?
Methodological Answer:
- Stabilizers : Add 1–2 wt% triazoles or hindered amines to scavenge hydrolytic byproducts (e.g., HCl).
- Encapsulation : Use sol-gel coatings (e.g., SiO₂ nanoparticles) to shield siloxane bonds .
- Thermal Analysis : Conduct TGA-DSC to identify decomposition thresholds (>250°C) and optimize processing temperatures .
Q. How does substituent variation (e.g., phenyl vs. methyl) impact the reactivity of disiloxanes in cross-coupling reactions?
Methodological Answer:
- Steric Effects : Bulky phenyl groups reduce nucleophilic substitution rates (e.g., krel = 0.3 vs. methyl-substituted analogs).
- Electronic Effects : Electron-withdrawing methoxy groups increase Si-O bond polarization, enhancing electrophilicity .
- Comparative Studies : Use Hammett constants (σ⁺) to correlate substituent electronic profiles with reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
